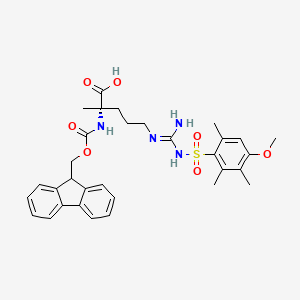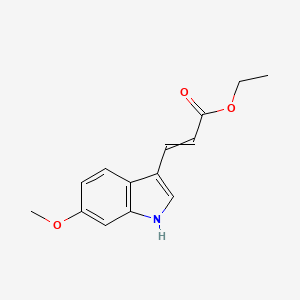
Iron(III) meso-tetraphenylporphine-^m-oxo dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(III) meso-tetraphenylporphine-^m-oxo dimer is a coordination compound consisting of two iron(III) meso-tetraphenylporphine units bridged by an oxygen atom. This compound is known for its distinctive purple color and is used primarily as a catalyst in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Iron(III) meso-tetraphenylporphine-^m-oxo dimer typically involves the reaction of meso-tetraphenylporphine with iron(III) chloride in an organic solvent. The reaction is followed by the addition of hydrogen peroxide to form the ^m-oxo dimer. The reaction conditions often include:
- Solvent: Organic solvents such as dichloromethane or chloroform.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction .
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Iron(III) meso-tetraphenylporphine-^m-oxo dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its iron(II) form under specific conditions.
Substitution: Ligand substitution reactions can occur, where the axial ligands on the iron center are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Oxidized organic substrates.
Reduction: Iron(II) meso-tetraphenylporphine.
Substitution: New coordination complexes with different axial ligands.
科学的研究の応用
Iron(III) meso-tetraphenylporphine-^m-oxo dimer has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and cyclization reactions.
Biology: Studied for its potential role in mimicking the behavior of heme proteins and enzymes.
Medicine: Investigated for its potential use in photodynamic therapy and as a model compound for studying iron-containing enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism by which Iron(III) meso-tetraphenylporphine-^m-oxo dimer exerts its effects involves the coordination of substrates to the iron center, followed by electron transfer processes. The ^m-oxo bridge facilitates the transfer of electrons between the two iron centers, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:
Substrate Coordination: Binding of organic substrates to the iron center.
Electron Transfer: Transfer of electrons through the ^m-oxo bridge.
Catalytic Cycle: Involvement in catalytic cycles for oxidation and reduction reactions
類似化合物との比較
Iron(III) meso-tetraphenylporphine chloride: Similar in structure but lacks the ^m-oxo bridge, resulting in different reactivity and catalytic properties.
Iron(III) meso-tetraphenylporphine acetate: Another similar compound with different axial ligands, leading to variations in its chemical behavior.
Uniqueness: Iron(III) meso-tetraphenylporphine-^m-oxo dimer is unique due to its ^m-oxo bridge, which enhances its catalytic activity and allows for unique electron transfer processes. This makes it particularly valuable in oxidation reactions and as a model compound for studying iron-containing enzymes .
特性
分子式 |
C88H78Fe2N8O |
|---|---|
分子量 |
1375.3 g/mol |
IUPAC名 |
iron(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/2C44H38N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28,33,35,38,40-45,48H;;;1H2/q2*-2;2*+2; |
InChIキー |
WLLGPJGEMRHLKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O.[Fe+2].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)](/img/structure/B14788933.png)

![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)


![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)

![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)


![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)

